molecular formula C13H15NO2 B14117423 1H-indol-5-yl 2,2-dimethylpropanoate

1H-indol-5-yl 2,2-dimethylpropanoate

Katalognummer: B14117423
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: BGSXXISWBJJUFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-indol-5-yl 2,2-dimethylpropanoate is a compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities such as antiviral, anticancer, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific applications.

Vorbereitungsmethoden

The synthesis of 1H-indol-5-yl 2,2-dimethylpropanoate typically involves the esterification of 1H-indole-5-carboxylic acid with 2,2-dimethylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or methanesulfonic acid under reflux conditions . Industrial production methods may involve continuous flow processes to enhance yield and purity.

Analyse Chemischer Reaktionen

1H-indol-5-yl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Wissenschaftliche Forschungsanwendungen

1H-indol-5-yl 2,2-dimethylpropanoate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-indol-5-yl 2,2-dimethylpropanoate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and immune responses . The ester group may undergo hydrolysis, releasing active metabolites that further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1H-indol-5-yl 2,2-dimethylpropanoate include:

This compound stands out due to its unique ester group, which imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H15NO2

Molekulargewicht

217.26 g/mol

IUPAC-Name

1H-indol-5-yl 2,2-dimethylpropanoate

InChI

InChI=1S/C13H15NO2/c1-13(2,3)12(15)16-10-4-5-11-9(8-10)6-7-14-11/h4-8,14H,1-3H3

InChI-Schlüssel

BGSXXISWBJJUFB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.